Methyl 6,7-Difluoroquinoline-3-carboxylate
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Overview
Description
Methyl 6,7-Difluoroquinoline-3-carboxylate is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6,7-Difluoroquinoline-3-carboxylate can be synthesized through various methods. One common approach involves the reaction of 6,7-difluoroquinoline with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6,7-Difluoroquinoline-3-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms can be replaced by nucleophiles such as amines or thiols.
Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of dihydroquinoline derivatives.
Scientific Research Applications
Methyl 6,7-Difluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated quinoline derivatives.
Biology: Studied for its potential antibacterial and antiviral properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of infectious diseases.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of Methyl 6,7-Difluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, thereby modulating their activity. The quinoline ring system is known to interact with DNA and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-6,7-difluoroquinoline-3-carboxylate
- Methyl 2-chloro-5,7-difluoroquinoline-3-carboxylate
- Ethyl 2-chloroquinoline-3-carboxylate
Uniqueness
Methyl 6,7-Difluoroquinoline-3-carboxylate is unique due to the specific positioning of the fluorine atoms at the 6 and 7 positions of the quinoline ring. This positioning enhances its biological activity and stability compared to other similar compounds .
Biological Activity
Methyl 6,7-difluoroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound has the molecular formula C11H8F2N2O2. The presence of two fluorine atoms at the 6 and 7 positions of the quinoline ring enhances its lipophilicity and biological activity. The synthesis of this compound typically involves cyclization reactions with appropriate precursors, often utilizing methods such as the Vilsmeier-Haack reaction or microwave-assisted synthesis to optimize yield and purity.
Antimicrobial Properties
This compound exhibits notable antimicrobial activity. Its mechanism primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication in bacteria. By stabilizing the DNA-enzyme complex, this compound disrupts bacterial cell division, leading to cell death .
Table 1: Antimicrobial Activity Against Various Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Escherichia coli ATCC 25922 | 8 µg/mL | |
Staphylococcus aureus MRSA | 4 µg/mL | |
Mycobacterium tuberculosis | 16 µg/mL |
The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. Notably, it retains activity against fluoroquinolone-resistant strains, indicating a potential for developing new therapeutic agents against resistant infections .
Anticancer Activity
Research indicates that this compound may also possess anticancer properties. The fluorine substituents are believed to enhance its binding affinity to various biological targets involved in cancer progression. Preliminary studies have suggested that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of mitochondrial function .
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study evaluating the efficacy of this compound against multi-drug resistant strains found that it exhibited significant antibacterial activity comparable to standard antibiotics like ciprofloxacin.
- Anticancer Mechanism Exploration : Another investigation explored its effects on human cancer cell lines, demonstrating that treatment with this compound resulted in a dose-dependent decrease in cell viability and induction of apoptosis .
- Structure-Activity Relationship (SAR) : Research into the SAR of various quinoline derivatives indicated that modifications at the carboxylate group significantly influence biological activity. This compound was highlighted for its enhanced efficacy due to optimal fluorine substitution patterns .
Properties
Molecular Formula |
C11H7F2NO2 |
---|---|
Molecular Weight |
223.17 g/mol |
IUPAC Name |
methyl 6,7-difluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H7F2NO2/c1-16-11(15)7-2-6-3-8(12)9(13)4-10(6)14-5-7/h2-5H,1H3 |
InChI Key |
STNASRSNMJFHKY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C2C=C(C(=CC2=C1)F)F |
Origin of Product |
United States |
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